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molecular formula C11H12ClNO3S B8719822 1-(3-Chloro-benzenesulfonyl)-piperidin-4-one

1-(3-Chloro-benzenesulfonyl)-piperidin-4-one

Cat. No. B8719822
M. Wt: 273.74 g/mol
InChI Key: MTCDGMVRWCHDDX-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Potassium carbonate (13.96 g, 101.1 mmol) and 3-chlorobenzenesulfonyl chloride were continuously added to a two-phase solution of 4-piperidone hydrochloride hydrate (6.06 g, 39.48 mmol) in chloroform (47.4 mL) and water (47.4 mL), and the mixture was stirred at room temperature. A saturated aqueous sodium bicarbonate solution was added, and the organic layer and the aqueous layer were separated. The aqueous layer was then further extracted with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting solid was washed with n-hexane and then collected by filtration and dried under reduced pressure to give 1-(3-chloro-benzenesulfonyl)-piperidin-4-one as a white solid (10.5 g, 97%).
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
solvent
Reaction Step One
Name
Quantity
47.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([S:14](Cl)(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1.O.Cl.[NH:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl.O>[Cl:7][C:8]1[CH:9]=[C:10]([S:14]([N:20]2[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]2)(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
13.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
6.06 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
47.4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
47.4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then further extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting solid was washed with n-hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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